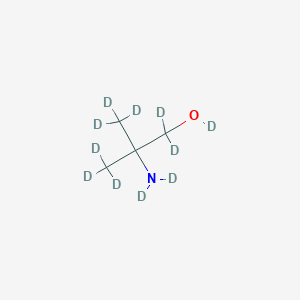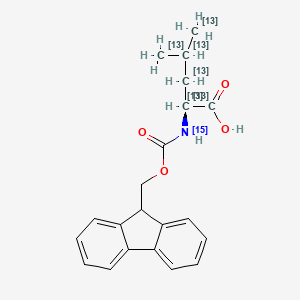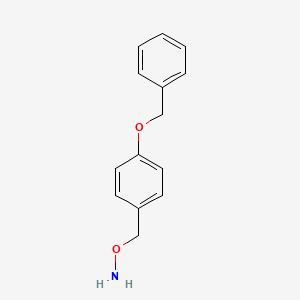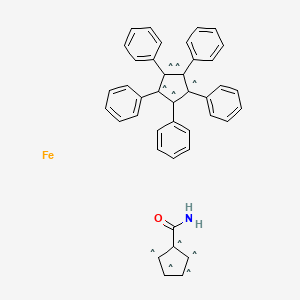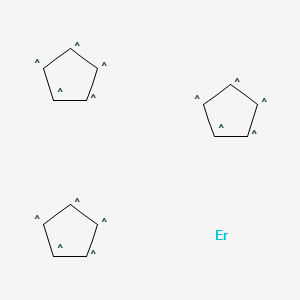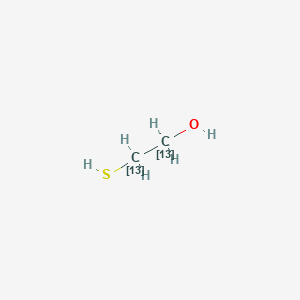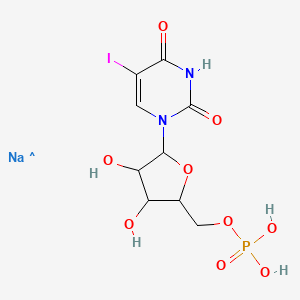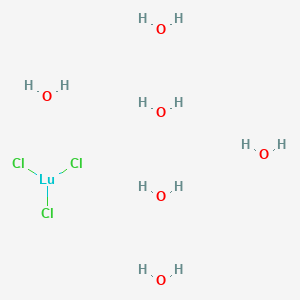
Lutetium(III) chloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(III) chloride hexahydrate is a chemical compound composed of lutetium and chlorine with the formula LuCl₃·6H₂O. It forms hygroscopic white monoclinic crystals and is known for its high purity and trace metal basis . This compound is part of the lanthanide series and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetium(III) chloride hexahydrate can be synthesized by dissolving lutetium oxide in hydrochloric acid, followed by crystallization. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutetium metal with chlorine gas. This method involves high-temperature conditions and careful handling to prevent contamination and ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Lutetium(III) chloride hexahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to pure lutetium metal by heating with elemental calcium.
Substitution: It can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Reduction: Elemental calcium is commonly used as a reducing agent.
Substitution: Various halides and ligands can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Reduction: Pure lutetium metal and calcium chloride are formed.
Substitution: Different lutetium complexes depending on the reagents used.
Aplicaciones Científicas De Investigación
Lutetium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material to prepare luminescent lutetium aluminum garnet for optical ceramics.
Biology: Utilized in the fabrication of modified glassy carbon electrodes for detecting sulfite in tap water.
Medicine: Acts as a precursor for preparing LuPO₄ nanophosphors for bioimaging.
Industry: Employed in the production of scintillating compositions and other lutetium complexes.
Mecanismo De Acción
The mechanism by which lutetium(III) chloride hexahydrate exerts its effects depends on its application. In bioimaging, for example, it acts as a precursor to luminescent materials that emit light upon excitation. The molecular targets and pathways involved vary based on the specific use case .
Comparación Con Compuestos Similares
Similar Compounds
- Ytterbium(III) chloride hexahydrate
- Yttrium(III) chloride hexahydrate
- Scandium(III) chloride hexahydrate
Uniqueness
Lutetium(III) chloride hexahydrate is unique due to its specific luminescent properties and high purity, making it particularly valuable in applications requiring precise and reliable results .
Propiedades
Fórmula molecular |
Cl3H12LuO6 |
|---|---|
Peso molecular |
389.41 g/mol |
Nombre IUPAC |
trichlorolutetium;hexahydrate |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Clave InChI |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.Cl[Lu](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



